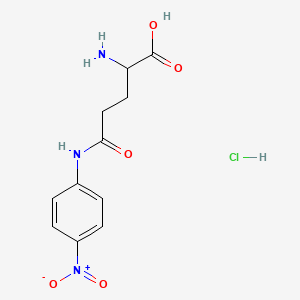

gamma-L-Glutamyl-p-nitroanilide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

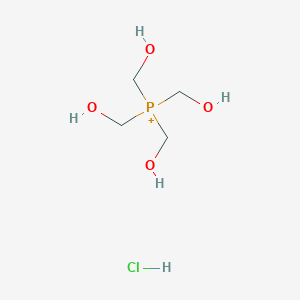

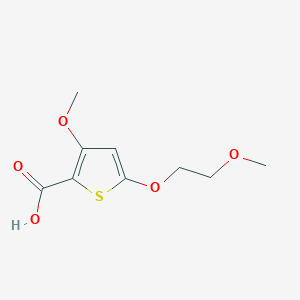

L-Glutamic acid gamma-(p-nitroanilide) hydrochloride, gamma-glutamyl transpeptidase substrate, is a synthetic compound widely used in biochemical research. It serves as a substrate for gamma-glutamyl transpeptidase, an enzyme involved in the transfer of gamma-glutamyl functional groups. This compound is particularly valuable in the study of enzyme kinetics and the inhibition of amino acid transporters.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Glutamic acid gamma-(p-nitroanilide) hydrochloride involves the reaction of L-glutamic acid with p-nitroaniline in the presence of anhydrous alcohol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is purified through crystallization and dried to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions: L-Glutamic acid gamma-(p-nitroanilide) hydrochloride primarily undergoes hydrolysis reactions catalyzed by gamma-glutamyl transpeptidase. This hydrolysis results in the release of p-nitroaniline, which can be quantified spectrophotometrically .

Common Reagents and Conditions:

Hydrolysis: Catalyzed by gamma-glutamyl transpeptidase, typically in aqueous buffer solutions.

Inhibition Studies: Utilizes various inhibitors to study the enzyme’s activity and kinetics.

Major Products:

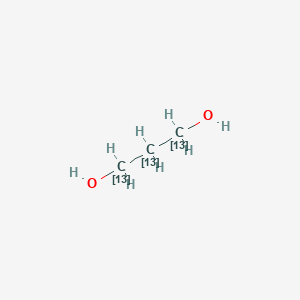

p-Nitroaniline: Released upon hydrolysis of the gamma-glutamyl bond.

Scientific Research Applications

L-Glutamic acid gamma-(p-nitroanilide) hydrochloride is extensively used in scientific research, particularly in the following areas:

Enzyme Kinetics: As a substrate for gamma-glutamyl transpeptidase, it helps in studying the enzyme’s kinetics and inhibition mechanisms.

Cancer Research: Used to inhibit glutamine transporters, which are crucial in cancer cell metabolism.

Biochemical Assays: Employed in various assays to measure enzyme activity and amino acid transport.

Mechanism of Action

The compound acts as a substrate for gamma-glutamyl transpeptidase, which catalyzes the hydrolysis of the gamma-glutamyl bond. This reaction releases p-nitroaniline, which can be detected spectrophotometrically. The inhibition of glutamine transporters by this compound affects cellular glutathione levels and reactive oxygen species, making it a valuable tool in cancer research .

Comparison with Similar Compounds

L-Glutamic acid gamma-(4-nitroanilide): Another substrate for gamma-glutamyl transpeptidase with similar applications.

N-Glutaryl-L-phenylalanine p-nitroanilide: Used in similar biochemical assays.

L-Alanine 4-nitroanilide hydrochloride: Another compound used in enzyme kinetics studies.

Uniqueness: L-Glutamic acid gamma-(p-nitroanilide) hydrochloride is unique due to its specific interaction with gamma-glutamyl transpeptidase and its ability to inhibit glutamine transporters, making it particularly valuable in cancer research and enzyme kinetics studies .

Properties

IUPAC Name |

2-amino-5-(4-nitroanilino)-5-oxopentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O5.ClH/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19;/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJEVFSFTVARWQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,12-Bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene](/img/structure/B12061753.png)